CB07-Exatecan
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Overview
Description
CB07-Exatecan is a compound used as an antibody-drug conjugate (ADC) drug-linker conjugate. It is primarily utilized in the synthesis of ADCs, which are designed to target and inhibit the growth of HER2-positive cancer cells . This compound has shown significant potential in cancer research, particularly in the treatment of HER2-positive solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
CB07-Exatecan is synthesized through a series of chemical reactions that involve the conjugation of the drug with a linker. The synthetic route typically involves the following steps:
Activation of the Drug: The drug is activated using specific reagents to form a reactive intermediate.
Linker Attachment: The activated drug is then reacted with a linker molecule under controlled conditions to form the drug-linker conjugate.
Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: The compound is synthesized in large batches using automated reactors.
Quality Control: Each batch undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
CB07-Exatecan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
CB07-Exatecan has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of ADCs, which are valuable tools in chemical research for studying drug delivery mechanisms.
Biology: The compound is used to study the biological effects of ADCs on cancer cells, particularly HER2-positive cancer cells.
Medicine: this compound is being investigated for its potential use in cancer therapy, specifically targeting HER2-positive tumors.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer treatments and drug delivery systems
Mechanism of Action
CB07-Exatecan exerts its effects through the following mechanism:
Comparison with Similar Compounds
CB07-Exatecan can be compared with other similar compounds, such as:
DXd: Another topoisomerase I inhibitor used in ADCs, but this compound has shown greater potency and less susceptibility to multi-drug resistance mechanisms.
SN-38: A camptothecin analog used in ADCs, but this compound has a unique mechanism of action and higher efficacy in certain cancer types
Similar Compounds
DXd: A topoisomerase I inhibitor used in ADCs.
SN-38: A camptothecin analog used in ADCs.
Vobramitamab Duocarmazine: A DNA-alkylating ADC targeting B7-H3
Properties
Molecular Formula |
C71H94FN11O22 |
---|---|
Molecular Weight |
1472.6 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C71H94FN11O22/c1-6-71(95)49-36-55-63-47(38-82(55)67(91)48(49)41-104-68(71)92)61-51(14-13-46-43(4)50(72)37-54(78-63)60(46)61)80-70(94)105-40-44-9-11-45(12-10-44)76-64(88)52(8-7-19-75-69(73)93)79-66(90)62(42(2)3)81-65(89)53(77-57(85)39-83-58(86)15-16-59(83)87)17-20-74-56(84)18-21-97-24-25-99-28-29-101-32-33-103-35-34-102-31-30-100-27-26-98-23-22-96-5/h9-12,15-16,36-37,42,51-53,62,95H,6-8,13-14,17-35,38-41H2,1-5H3,(H,74,84)(H,76,88)(H,77,85)(H,79,90)(H,80,94)(H,81,89)(H3,73,75,93)/t51-,52-,53-,62-,71-/m0/s1 |
InChI Key |
DUVHBLDGNYMCIH-HWPPBYDQSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CN8C(=O)C=CC8=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
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